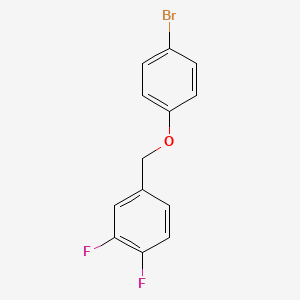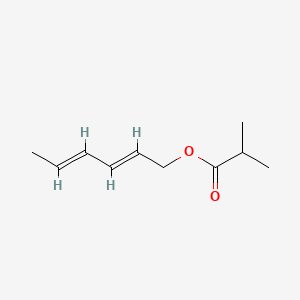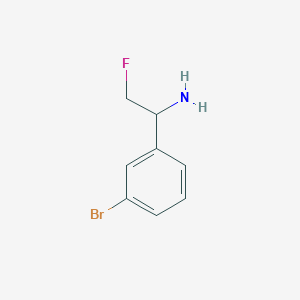
3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromofenil)-2-((2-clorobencil)tio)quinazolin-4(3H)-ona es un compuesto orgánico sintético que pertenece a la familia de las quinazolinonas. Las quinazolinonas son conocidas por sus diversas actividades biológicas y a menudo se estudian por sus potenciales aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-Bromofenil)-2-((2-clorobencil)tio)quinazolin-4(3H)-ona normalmente implica los siguientes pasos:
Formación del núcleo de quinazolinona: Esto se puede lograr mediante la ciclación de derivados del ácido antranílico con reactivos apropiados.
Introducción del grupo bromofenil: Este paso implica la bromación del anillo fenilo usando bromo o un agente bromante.
Adición del grupo clorobenciltio: Esto se puede hacer a través de una reacción de sustitución nucleofílica donde el grupo clorobencil se introduce utilizando un reactivo de tiol adecuado.
Métodos de producción industrial
Los métodos de producción industrial para estos compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y solventes específicos para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, potencialmente formando sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al núcleo de quinazolinona o al grupo bromofenil.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden modificar los grupos funcionales unidos al núcleo de quinazolinona.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Agentes halogenantes, tioles y aminas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Se investiga por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 3-(4-Bromofenil)-2-((2-clorobencil)tio)quinazolin-4(3H)-ona implica su interacción con objetivos moleculares específicos. Estos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos a través de la inhibición, activación o modulación de estos objetivos, lo que lleva a diversos resultados biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(4-Clorofenil)-2-((2-bromobencil)tio)quinazolin-4(3H)-ona
- 3-(4-Metilfenil)-2-((2-clorobencil)tio)quinazolin-4(3H)-ona
Singularidad
La singularidad de 3-(4-Bromofenil)-2-((2-clorobencil)tio)quinazolin-4(3H)-ona radica en su patrón específico de sustitución, que puede conferir actividades biológicas o reactividad química distintas en comparación con compuestos similares.
Propiedades
Número CAS |
477313-86-3 |
|---|---|
Fórmula molecular |
C21H14BrClN2OS |
Peso molecular |
457.8 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H14BrClN2OS/c22-15-9-11-16(12-10-15)25-20(26)17-6-2-4-8-19(17)24-21(25)27-13-14-5-1-3-7-18(14)23/h1-12H,13H2 |
Clave InChI |
DLYRVVGVKFFDAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051216.png)

![6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12051233.png)
![7-[(2Z)-3-Chloro-2-butenyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051236.png)
![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid](/img/structure/B12051244.png)

![6-Amino-4-(4-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051257.png)

![4-hydroxy-N-(3-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051273.png)


![[2-ethoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12051284.png)
